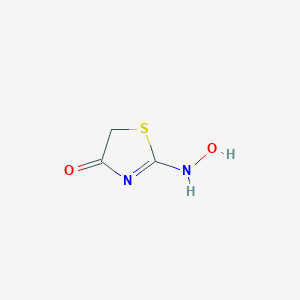

2-(hydroxyamino)-1,3-thiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

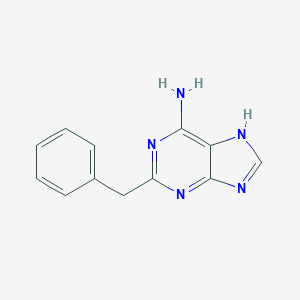

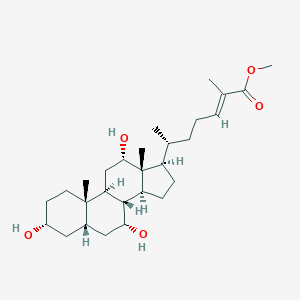

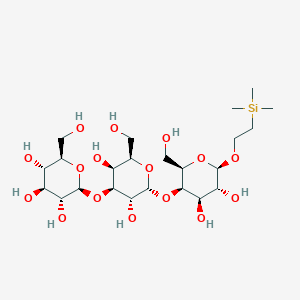

2-(hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound that has received significant attention in the scientific community due to its diverse range of applications. This compound is also known as HATU, a widely used reagent in peptide synthesis. HATU has a unique chemical structure that allows it to facilitate various chemical reactions, making it a valuable tool in scientific research.

Mechanism of Action

HATU works by activating carboxylic acids, making them more reactive towards nucleophiles. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond. HATU is highly effective in this process due to its ability to form stable intermediates and its low propensity for side reactions.

Biochemical and Physiological Effects

HATU itself does not have any significant biochemical or physiological effects. However, the compounds synthesized using HATU have been shown to have a range of biological activities. For example, HATU has been used to synthesize peptides with antimicrobial properties and peptides that can inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using HATU in lab experiments include its high reactivity, low propensity for side reactions, and cost-effectiveness. However, HATU can be unstable in some solvents and can react with water, which can limit its use in certain experiments. Additionally, HATU can be toxic in high concentrations, and proper precautions should be taken when handling this reagent.

Future Directions

There are many potential future directions for the use of HATU in scientific research. One area of interest is the synthesis of peptide-based drugs for the treatment of various diseases. HATU could also be used in the synthesis of new materials with unique properties, such as hydrogels and polymers. Additionally, HATU could be used in the synthesis of new imaging agents for use in medical diagnostics.

Conclusion

In conclusion, 2-(hydroxyamino)-1,3-thiazol-4-one, or HATU, is a valuable reagent in scientific research due to its ability to activate carboxylic acids and form amide bonds. HATU has a range of applications, including peptide synthesis and the synthesis of biologically active molecules. While HATU has some limitations, its advantages make it a popular choice for researchers. There are many potential future directions for the use of HATU in scientific research, and its unique chemical structure makes it an exciting area of study.

Synthesis Methods

HATU is typically synthesized by reacting thionyl chloride with N-hydroxybenzotriazole (HOBt) in the presence of triethylamine. The resulting intermediate is then reacted with thioamide to form HATU. The synthesis of HATU is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

HATU has become a popular reagent in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. This reagent has proven to be more effective than traditional coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). HATU has also been used in the synthesis of other biologically active molecules, such as nucleoside analogs and peptidomimetics.

properties

Product Name |

2-(hydroxyamino)-1,3-thiazol-4-one |

|---|---|

Molecular Formula |

C3H4N2O2S |

Molecular Weight |

132.14 g/mol |

IUPAC Name |

2-(hydroxyamino)-1,3-thiazol-4-one |

InChI |

InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |

InChI Key |

KDNSSLVGLQDCLK-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N=C(S1)NO |

SMILES |

C1C(=O)N=C(S1)NO |

Canonical SMILES |

C1C(=O)N=C(S1)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

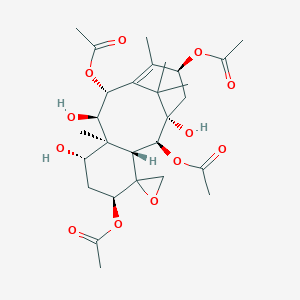

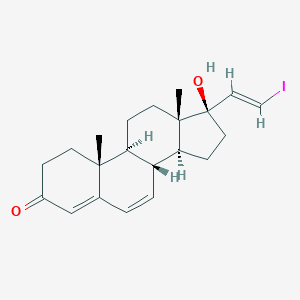

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)

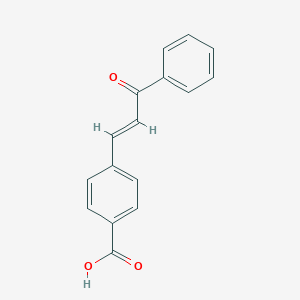

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)

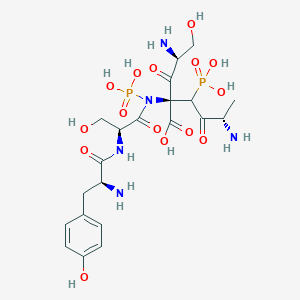

![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)

![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)